molecular formula C17H21NO B13637576 2-(Dibenzylamino)propan-1-ol

2-(Dibenzylamino)propan-1-ol

Cat. No.: B13637576
M. Wt: 255.35 g/mol
InChI Key: IEEFFKXJADVWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dibenzylamino)propan-1-ol (CAS 60479-64-3) is a chiral amino alcohol with the molecular formula C₁₇H₂₁NO and a molecular weight of 255.36 g/mol . It features a secondary amine group substituted with two benzyl groups and a hydroxyl group on adjacent carbon atoms. This compound is synthesized from serinol derivatives and serves as a precursor for disulfide-reducing agents like 2-(dibenzylamino)propane-1,3-dithiol (DPDT), which exhibit stability comparable to dithiothreitol (DTT) in reduction reactions . Its stereoisomeric form, (2R)-2-(Dibenzylamino)propan-1-ol, is often utilized in asymmetric synthesis and pharmaceutical intermediates due to its chiral center .

Properties

IUPAC Name

2-(dibenzylamino)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-15(14-19)18(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEFFKXJADVWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(Dibenzylamino)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 2-(Dibenzylamino)propan-1-ol can yield corresponding ketones or aldehydes, while reduction can produce various alcohol derivatives .

Mechanism of Action

The mechanism of action of 2-(Dibenzylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is crucial for its potential therapeutic effects in treating conditions such as Alzheimer’s disease.

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The following table summarizes key physical and chemical properties of 2-(Dibenzylamino)propan-1-ol and related amino alcohols:

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Boiling Point (°C) Density (g/cm³) Flash Point (°C) Key Features
2-(Dibenzylamino)propan-1-ol C₁₇H₂₁NO 255.36 Solid/Liquid* Not reported Not reported Not reported Chiral, benzyl-substituted amino alcohol
3-(Diethylamino)-2,2-dimethyl-propan-1-ol C₉H₂₁NO 159.27 Clear liquid 226.6 0.875 73.9 Branched alkyl substituents, lower molecular weight
(R)-2-Aminopropan-1-ol (D-Alaninol) C₃H₉NO 87.12 Liquid Not reported Not reported Not reported Simple amino alcohol, chiral backbone
(S)-2-Amino-1,1-diphenylpropan-1-ol C₁₅H₁₇NO 227.30 White powder Not reported Not reported Not reported Diphenyl substitution, high steric hindrance
2-(Dibenzylamino)propane-1,3-diol C₁₇H₂₁NO₂ 271.36 Solid Not reported Not reported Not reported Diol derivative, enhanced solubility

*Note: Physical state inferred from synthesis protocols and related derivatives .

Chemical Reactivity and Stability

  • 2-(Dibenzylamino)propan-1-ol: Exhibits moderate stability under standard conditions. Its derivative, DPDT, demonstrates superior stability compared to 2-(dibenzylamino)-2-methylpropane-1,3-dithiol (DMPDT), likely due to reduced steric hindrance from methyl groups .
  • DPDT vs. DTT : DPDT shows comparable disulfide-reducing capacity to DTT in both liquid and solid phases, making it a viable alternative in biochemical applications .
  • (S)-2-Amino-1,1-diphenylpropan-1-ol: Stable under recommended storage conditions but decomposes upon exposure to strong oxidizers, releasing carbon and nitrogen oxides .

Research Findings and Trends

Recent studies highlight the versatility of 2-(Dibenzylamino)propan-1-ol derivatives in organic synthesis. For example:

  • DPDT’s reducing efficiency matches DTT, enabling its use in protein chemistry and bioconjugation .
  • Fluoran derivatives of 2-(dibenzylamino)propan-1-ol, such as WinCon Green, are critical in thermochromic materials and pressure-sensitive inks .

Biological Activity

2-(Dibenzylamino)propan-1-ol is an organic compound notable for its unique structure, which includes a propanol backbone substituted with dibenzylamino groups. This compound has garnered attention in biological research due to its potential pharmacological properties and applications in various biochemical assays.

Biological Activity Overview

Research indicates that 2-(Dibenzylamino)propan-1-ol may exhibit a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various microbial strains.
  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could contribute to its protective effects against oxidative stress.
  • Pharmacological Effects : It may influence several biochemical pathways, indicating potential therapeutic uses.

The exact mechanisms through which 2-(Dibenzylamino)propan-1-ol exerts its biological effects are still under investigation. However, possible interactions include:

  • Binding Affinity : Studies are being conducted to determine its binding affinity with specific biological targets, which may elucidate its pharmacological properties.
  • Influence on Enzymatic Activity : The compound may affect enzyme activity related to metabolic processes.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-(Dibenzylamino)propan-1-ol, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features:

Compound NameStructure DescriptionUnique Features
BenzylamineSimple amine with one benzene ringBasic amine structure; less sterically hindered
DiphenylamineAmine with two phenyl groupsGreater steric hindrance; different reactivity
2-Amino-5-methoxybenzeneContains methoxy and amino groupsExhibits different solubility and reactivity

The dual benzyl groups in 2-(Dibenzylamino)propan-1-ol enhance its solubility and potential reactivity compared to simpler amines.

Case Studies and Research Findings

Several case studies have explored the biological activity of 2-(Dibenzylamino)propan-1-ol. For instance:

  • Microbial Growth Inhibition : A study investigated the compound's effectiveness against various bacterial strains. Results indicated significant inhibition, suggesting its potential as an antimicrobial agent.
  • Antioxidant Activity Assessment : In vitro assays evaluated the compound's ability to scavenge free radicals. Findings demonstrated a notable capacity for antioxidant activity, supporting further exploration for therapeutic applications.
  • Pharmacological Profiling : A comprehensive analysis was conducted to assess the compound's effects on specific cellular pathways. The results highlighted its influence on metabolic enzymes, indicating possible roles in drug metabolism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.